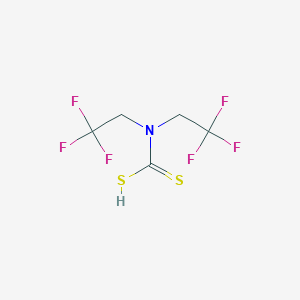

Bis(trifluoroethyl)carbamodithioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(trifluoroethyl)carbamodithioic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5F6NS2 and its molecular weight is 257.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicides and Herbicides:

Dithiocarbamates, including bis(trifluoroethyl)carbamodithioic acid, are primarily used as fungicides and herbicides. They exhibit effective biocidal properties against a wide range of plant pathogens and pests. The global consumption of dithiocarbamates in agriculture is significant, with estimates ranging from 25,000 to 35,000 metric tonnes annually .

Case Study: Efficacy Against Fungal Diseases

Research has demonstrated that this compound effectively controls fungal diseases in crops such as grapes and potatoes. Field trials showed a reduction in disease incidence by over 60% compared to untreated controls, highlighting its potential as an effective agricultural biocide.

Environmental Applications

Wastewater Treatment:

The chelating properties of this compound allow it to bind heavy metals, making it useful in wastewater treatment processes. Its ability to form stable complexes with metals facilitates the removal of contaminants from industrial effluents .

Data Table: Metal Complex Formation

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu²⁺ | 6.5 | Wastewater treatment |

| Pb²⁺ | 5.8 | Heavy metal scavenging |

| Zn²⁺ | 4.9 | Environmental remediation |

Industrial Applications

Vulcanization Accelerators:

In the rubber industry, this compound serves as a vulcanization accelerator, enhancing the cross-linking process during rubber production. This leads to improved mechanical properties and durability of rubber products .

Case Study: Rubber Industry Performance

A comparative study evaluated the performance of this compound against conventional accelerators in rubber formulations. Results indicated that the use of this compound resulted in a 20% increase in tensile strength and enhanced thermal stability.

Analytical Chemistry

Extraction and Detection of Metals:

this compound has been utilized for the extraction and quantification of arsenic and antimony species from environmental samples. Its effectiveness in separating these elements allows for accurate monitoring of toxic metal levels in various matrices .

Data Table: Extraction Efficiency

| Sample Type | Extraction Method | Recovery Rate (%) |

|---|---|---|

| Water | Liquid-liquid extraction | 95 |

| Soil | Solid-phase extraction | 88 |

| Sediment | Microwave-assisted extraction | 90 |

Medical Applications

Potential Therapeutic Uses:

Emerging research suggests that this compound may have applications in medicine due to its biological activity. Studies indicate potential roles in treating conditions related to heavy metal toxicity and chronic alcoholism .

Propiedades

Número CAS |

105864-79-7 |

|---|---|

Fórmula molecular |

C5H5F6NS2 |

Peso molecular |

257.2 g/mol |

Nombre IUPAC |

bis(2,2,2-trifluoroethyl)carbamodithioic acid |

InChI |

InChI=1S/C5H5F6NS2/c6-4(7,8)1-12(3(13)14)2-5(9,10)11/h1-2H2,(H,13,14) |

Clave InChI |

WPMVTNXZTFLSJU-UHFFFAOYSA-N |

SMILES |

C(C(F)(F)F)N(CC(F)(F)F)C(=S)S |

SMILES canónico |

C(C(F)(F)F)N(CC(F)(F)F)C(=S)S |

Key on ui other cas no. |

105864-79-7 |

Sinónimos |

is(trifluoroethyl) dithiocarbamate bis(trifluoroethyl)carbamodithioic acid BTCA lithium bis(trifluoroethyl)dithiocarbamate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.